molecular formula C27H24ClN3O5 B5143213 11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5143213
M. Wt: 505.9 g/mol
InChI Key: LSBRICPLGPFHAA-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure includes a 2-chloro-5-nitrophenyl group at position 11 and a 3,4-dimethoxyphenyl substituent at position 2.

Properties

IUPAC Name

6-(2-chloro-5-nitrophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O5/c1-35-24-10-7-15(13-25(24)36-2)16-11-22-26(23(32)12-16)27(30-21-6-4-3-5-20(21)29-22)18-14-17(31(33)34)8-9-19(18)28/h3-10,13-14,16,27,29-30H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBRICPLGPFHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family and has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C24H18ClN5O5S
  • Molecular Weight : 523.95 g/mol
  • InChIKey : FLQMVMMXGPTGKJ-LGJNPRDNSA-N

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For example:

CompoundActivity AgainstReference
This compoundS. aureus and E. coli
2-(4-Chloro-2-nitrophenyl)azo-N-(2-methoxyphenyl)-3-oxobutanamideS. aureus

In studies conducted on various derivatives of dibenzo[1,4]diazepines, it was found that certain substitutions significantly enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The specific compound's activity remains to be fully characterized but suggests potential effectiveness in treating bacterial infections.

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Receptor Binding : Preliminary studies suggest that compounds in this class may interact with G-protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to various stimuli.
  • Inflammation Modulation : Similar compounds have been shown to modulate immune responses through cannabinoid receptors (CB receptors), indicating a potential anti-inflammatory role.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of dibenzo[1,4]diazepines against common pathogens. The results indicated that modifications in the aromatic ring system significantly influenced antibacterial potency. The compound was tested alongside others for comparative analysis.

Case Study 2: In Vivo Studies

In vivo studies have explored the anti-inflammatory effects of related compounds in animal models. These studies demonstrated a reduction in inflammatory markers when treated with similar dibenzo[1,4]diazepines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3,3-Dimethyl-11-(4-Nitrophenyl)-Hexahydrodibenzo[b,e][1,4]Diazepin-1-One (WAY-299905)

  • Molecular Formula : C₂₁H₂₁N₃O₃ (vs. C₂₃H₁₉ClN₄O₅ for the target compound).
  • Key Differences :
    • WAY-299905 features a 4-nitrophenyl group (para-nitro substitution) at position 11, whereas the target compound has a 2-chloro-5-nitrophenyl group (ortho-chloro, meta-nitro substitution). This alters electron-withdrawing effects and steric hindrance.
    • WAY-299905 includes 3,3-dimethyl substituents on the diazepine ring, enhancing rigidity, while the target compound lacks alkyl groups but has a 3,4-dimethoxyphenyl group, introducing methoxy electron-donating effects .

Structural Analog: 6c (3,3-Dimethyl-10-Acetyl-11-(p-Chlorobenzoyl)-Hexahydrodibenzo[b,e][1,4]Diazepin-1-One)

  • Molecular Features :
    • Substituents: p-Chlorobenzoyl at position 11 and acetyl at position 10.
    • Unlike the target compound, 6c lacks nitro groups but includes a benzoyl moiety, which may influence metabolic stability.
    • Confirmed via X-ray crystallography, highlighting a planar diazepine ring and steric constraints from the p-chlorobenzoyl group .

Functionalized Diazepines from Naphthofuran Derivatives

  • Compounds such as 5-phenyl-1H-2,3-dihydro-naphtho[2,1-b]furo[3,2-e]-1,4-diazepine-2-one () incorporate fused furan and naphthalene systems.
  • Key Contrast : These derivatives prioritize antimicrobial activity via nitro/bromo substitutions on the naphthofuran ring, diverging from the target compound’s aryl-substituted diazepine core .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Synthesis Notes
Target Compound 11-(2-Cl-5-NO₂-C₆H₃), 3-(3,4-(OCH₃)₂-C₆H₃) C₂₃H₁₉ClN₄O₅ ~487.88 Synthesized via enaminoketone + arylglyoxal
WAY-299905 11-(4-NO₂-C₆H₄), 3,3-dimethyl C₂₁H₂₁N₃O₃ 363.41 Rigid structure; nitro para-substitution
6c 11-(p-Cl-C₆H₄CO), 10-acetyl C₂₄H₂₃ClN₂O₃ 434.90 X-ray-confirmed planar diazepine ring
13a–d Naphthofuran-fused diazepines Varies ~350–400 Antimicrobial focus; nitro/bromo substituents

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthesis protocols for this compound, and how can purity be optimized during purification?

  • Methodological Answer : Synthesis typically involves sequential coupling of substituted aromatic precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to form the diazepine core. Key steps include:

  • Step 1 : Cyclocondensation of 2-chloro-5-nitrobenzaldehyde with a dimethoxyphenyl-substituted amine precursor.
  • Step 2 : Ring closure via acid-catalyzed intramolecular nucleophilic attack.
  • Purification : Use gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound (>95% purity). Thin-layer chromatography (TLC) with UV visualization monitors intermediate formation .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • 1H/13C NMR : Assign chiral centers and confirm substituent positions (e.g., nitro group at C5, chloro at C2). Coupling constants (J = 8–12 Hz) indicate trans-diaxial protons in the diazepine ring .
  • X-ray crystallography : Resolve stereochemistry (e.g., chair conformation of the diazepine ring) and hydrogen-bonding networks (e.g., carbonyl interactions with water in monohydrate forms) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+: ~510–520 g/mol) and isotopic patterns .

Q. How should initial pharmacological screening be designed to assess CNS activity?

  • Methodological Answer :

  • In vitro assays : Test affinity for GABA_A receptors (competitive binding assays using [3H]diazepam) and serotonin transporters (SERT) via radioligand displacement. IC50 values <1 μM suggest therapeutic potential .
  • Dose-response studies : Use primary neuronal cultures (rat cortical neurons) to evaluate neurotoxicity thresholds (LD50 >100 μM recommended for further testing) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in receptor binding data across studies?

  • Methodological Answer :

  • Receptor subtype profiling : Compare binding affinities across recombinant GABA_A subtypes (α1β2γ2 vs. α5β3γ2) using fluorescence polarization assays. Structural analogs (e.g., 3,4-dimethoxy vs. 4-methoxy substituents) may show divergent selectivity due to steric hindrance .
  • Molecular dynamics simulations : Model ligand-receptor interactions (e.g., nitro group orientation in the binding pocket) to explain discrepancies in IC50 values .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

  • Methodological Answer :

  • Substituent modification : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. LogP values (measured via shake-flask method) should ideally be 2–3 for blood-brain barrier penetration .
  • Pro-drug synthesis : Introduce hydrolyzable esters at the diazepine carbonyl to improve oral bioavailability. Monitor hydrolysis rates in simulated gastric fluid (pH 1.2) .

Q. What long-term stability studies are required for environmental and formulation compatibility?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), UV light (ICH Q1B guidelines), and oxidative stress (3% H2O2). Analyze degradation products via LC-MS to identify vulnerable sites (e.g., nitro reduction to amine) .
  • Excipient compatibility : Use differential scanning calorimetry (DSC) to detect interactions with common stabilizers (e.g., lactose, magnesium stearate) during accelerated stability testing (40°C/75% RH for 6 months) .

Q. How can conflicting data on neurotoxicity be addressed in preclinical models?

  • Methodological Answer :

  • Species-specific assays : Compare metabolite profiles (via liver microsome incubation) between rodents and humans to identify toxic intermediates (e.g., nitroso derivatives).
  • In vivo behavioral testing : Administer escalating doses (1–50 mg/kg) in zebrafish models and monitor locomotor activity (DanioVision system). Dose-dependent hypoactivity suggests CNS depression without cytotoxicity .

Methodological Notes

  • Experimental Design : Adopt split-plot designs (as in agricultural chemistry studies) to evaluate multiple variables (e.g., substituents, reaction temperatures) with ≥4 replicates for statistical rigor .
  • Data Interpretation : Align findings with theoretical frameworks (e.g., Hansch analysis for SAR) to ensure mechanistic coherence .

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